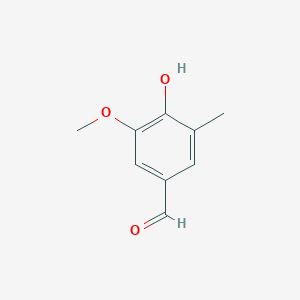

4-Hydroxy-3-methoxy-5-methylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-methoxy-5-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-7(5-10)4-8(12-2)9(6)11/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJSDNCLGHCTIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance in Advanced Organic Synthesis and Chemical Industry Contexts

4-Hydroxy-3-methoxy-5-methylbenzaldehyde serves as a valuable building block in the synthesis of more complex molecules and holds a distinct position within the chemical industry, particularly in the flavor and fragrance sector and the burgeoning field of bio-based polymers.

In the realm of advanced organic synthesis, this compound is a versatile precursor for a variety of derivatives. Its functional groups—hydroxyl, methoxy (B1213986), and aldehyde—provide multiple reaction sites for chemical modification. A significant area of research involves the use of this compound in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. frontiersin.orgnih.govresearchgate.net The aldehyde group readily undergoes condensation reactions, for instance, with amines to form Schiff bases, which can then be further modified to create a diverse array of molecular architectures. researchgate.net

The chemical industry is also exploring the potential of this compound as a monomer for the creation of novel polymers. As a bio-based building block, it offers a sustainable alternative to petroleum-derived monomers. wikipedia.org Research has demonstrated its utility in the synthesis of various functional polymers, contributing to the development of greener and more sustainable materials.

The synthesis of this compound itself has been a subject of study, with various methods being developed to improve efficiency and yield. One notable approach involves a three-step process of hydrogenation reduction, an addition reaction, and subsequent oxidation. rsc.org Another reported synthesis starts from ortho-vanillin, a byproduct of the vanillin (B372448) industry, highlighting a strategy for valorizing industrial waste streams. rsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| CAS Number | 32263-14-2 |

| Appearance | Not specified in provided context |

| Melting Point | Not specified in provided context |

Overview of Current Academic Research Trajectories and Gaps for the Chemical Compound

Classical and Established Synthesis Routes

Traditional methods for synthesizing this compound and its analogs often rely on multi-step sequences starting from readily available aromatic precursors and employing targeted functionalization reactions.

Vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as a common and structurally similar starting material. researchgate.netnih.govfsbi-db.de Synthetic routes from vanillin typically involve the introduction of a methyl group at the C5 position of the aromatic ring. This can be achieved through processes such as aminoalkylation followed by subsequent chemical modifications. researchgate.net For instance, a Mannich-type reaction involving vanillin, formaldehyde (B43269), and a suitable amine can introduce an aminomethyl group at the C5 position, which can then be further transformed. researchgate.net

The synthesis often involves protecting the phenolic hydroxyl group to prevent unwanted side reactions before carrying out the methylation and formylation steps. Subsequent deprotection yields the final product. While specific, detailed pathways starting from o-vanillin and 2,3-dihydroxytoluene to yield the target compound are less commonly documented in readily available literature, the general principles would involve a sequence of methylation, hydroxylation, and formylation steps, with the order strategically chosen to direct the regioselectivity of each transformation.

Table 1: Illustrative Multi-Step Synthesis Approach from Vanillin

| Step | Precursor | Key Transformation | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Vanillin | Hydroxyl Protection | e.g., Benzyl (B1604629) bromide, K₂CO₃ | 4-Benzyloxy-3-methoxybenzaldehyde |

| 2 | Protected Vanillin | C5-Methylation | e.g., Formaldehyde, secondary amine (Mannich), followed by reduction | 5-(Dialkylaminomethyl)-4-benzyloxy-3-methoxybenzaldehyde |

| 3 | Methylated Intermediate | Conversion to Methyl | e.g., Hydrogenolysis | 4-Benzyloxy-3-methoxy-5-methylbenzaldehyde |

| 4 | Protected Target | Deprotection | e.g., H₂, Pd/C | This compound |

The introduction of the aldehyde (formyl) group onto a phenolic precursor is a critical step in many synthetic routes for substituted benzaldehydes. Classical formylation methods include the Reimer-Tiemann, Duff, and Gattermann reactions.

The Reimer-Tiemann reaction involves treating a phenol (B47542) with chloroform (B151607) in a basic solution. wikipedia.orgunacademy.com The reactive species is dichlorocarbene, which preferentially attacks the aromatic ring at the ortho position to the hydroxyl group due to the directing effect of the phenoxide ion. wikipedia.orgmychemblog.com For a precursor like 2-methoxy-6-methylphenol, this reaction could potentially introduce the formyl group at the C4 position, leading to the desired product. However, yields can be variable, and para-isomers are often formed as by-products. unacademy.com

The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid, typically on highly activated aromatic rings like phenols. wikipedia.orgecu.edu This reaction also favors ortho-formylation. wikipedia.org While generally considered inefficient with low yields, modifications have been explored to improve its efficacy. ecu.edu

Selective methylation is another key functionalization. For instance, the synthesis of vanillin itself can be achieved from 3,4-dihydroxybenzaldehyde (B13553) through selective methylation using reagents like iodomethane-d3 (B117434) in a strongly basic medium. semanticscholar.org A similar strategy could be applied to a precursor like 3,4-dihydroxy-5-methylbenzaldehyde (B12281948) to introduce the methoxy (B1213986) group at the C3 position.

Synthesis of Key Intermediates for this compound Analogs

The synthesis of analogs often proceeds through common key intermediates. For instance, 2,3-dihydroxy-4-methoxybenzaldehyde (B1670368) is a crucial intermediate for various biologically active molecules. whiterose.ac.uk Its synthesis can be complex, involving multiple steps such as cyclization, aromatization, formylation, and selective demethylation. whiterose.ac.uk

A representative synthesis might start from a non-aromatic precursor, where a labeled carbon (like ¹³C) is introduced early on. whiterose.ac.uk This is followed by cyclization to form a cyclohexanedione derivative, which is then aromatized. Subsequent steps involve introducing the necessary functional groups onto the aromatic ring. A formylation, followed by a Baeyer-Villiger oxidation, hydrolysis, and methylation sequence can be used to install an additional methoxy group. whiterose.ac.uk Final ortho-formylation and selective demethylation yield the desired substituted pyrogallol (B1678534) aldehyde intermediate. whiterose.ac.uk This modular approach allows for the creation of a library of analogs by modifying the starting materials or the sequence of functional group interconversions.

Mannich Base Formation in Hydroxybenzaldehyde Systems

A key synthetic strategy for preparing this compound involves the selective introduction of a methyl group onto the aromatic ring of a precursor hydroxybenzaldehyde, such as vanillin. mdma.ch The Mannich reaction is a particularly effective method for this transformation, as it allows for regioselective C-methylation ortho to the hydroxyl group. mdma.ch This process circumvents issues found in other formylation or direct methylation methods, which may offer low yields or lack selectivity. mdma.ch

The synthesis begins with the creation of a Mannich base from vanillin (4-hydroxy-3-methoxybenzaldehyde). mdma.ch In this step, a dimethylaminomethyl group is introduced onto the vanillin ring by reacting it with formaldehyde and dimethylamine (B145610). mdma.chresearchgate.net This reaction is typically high-yielding, producing the crystalline Mannich base, 5-Dimethylaminomethyl-4-hydroxy-3-methoxybenzaldehyde. mdma.ch

Direct conversion of the aminomethyl group to a methyl group via methods like catalytic hydrogenolysis is not feasible due to the presence of the sensitive aldehyde function. mdma.ch Therefore, a multi-step conversion is employed. The Mannich base is first treated with acetic anhydride (B1165640) to form a diacetate intermediate. This intermediate is then reacted with concentrated hydrochloric acid to generate a more reactive chloromethyl derivative. mdma.ch In the final step, this chloromethyl group is reduced to the target methyl group using stannous chloride (SnCl₂) in concentrated HCl, yielding this compound. mdma.ch This strategic route is advantageous because it does not require the protection of the hydroxyl or aldehyde groups of the starting material. mdma.ch

Table 1: Synthesis of this compound via Mannich Base Formation

| Step | Precursor | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | Vanillin | Formaldehyde (aq.), Dimethylamine (aq.), Ethanol (B145695) | 5-Dimethylaminomethyl-4-hydroxy-3-methoxybenzaldehyde | 86% |

| 2 | 5-Dimethylaminomethyl-4-hydroxy-3-methoxybenzaldehyde | 1. Acetic anhydride2. Conc. Hydrochloric Acid | 5-Chloromethyl-4-hydroxy-3-methoxybenzaldehyde | Not isolated |

Utilization of Substituted Mandelic Acid Derivatives as Precursors

An alternative and environmentally conscious approach for synthesizing aromatic aldehydes, including this compound, involves the conversion of substituted mandelic acid derivatives. rsc.org Mandelic acids are valuable precursors that can be transformed into their corresponding aldehydes through oxidative decarboxylation. rsc.orgprepchem.com This route is being explored as a "green" production method, particularly when employing photocatalysis in aqueous media. rsc.org

Research has demonstrated the solar-driven conversion of 4-hydroxy-3-methoxy-5-methylmandelic acid into this compound. rsc.org This process utilizes a combined catalyst system, specifically a Co(II)/C₃N₄ catalyst, under visible light irradiation in an aqueous solution. rsc.org The reaction proceeds through the photocatalytic selective oxidation of the mandelic acid derivative. rsc.org This methodology is significant as it avoids the use of harsh organic solvents, which can pose environmental problems. rsc.org While the primary focus of the research was on the development of the novel catalyst, it establishes a clear and potent synthetic pathway from a mandelic acid precursor to the target aldehyde. rsc.org The conversion of other mandelic acid derivatives, such as 4-hydroxy-3-methoxymandelic acid to vanillin, further supports the general applicability of this synthetic strategy. rsc.orgprepchem.com

Table 2: Photocatalytic Synthesis from a Mandelic Acid Derivative

| Precursor | Product | Catalyst System | Medium | Key Feature |

|---|

Chemical Reactivity and Derivatization of 4 Hydroxy 3 Methoxy 5 Methylbenzaldehyde

Chemical Transformations of Functional Groups within 4-Hydroxy-3-methoxy-5-methylbenzaldehyde

The specific arrangement of the functional groups on the benzene (B151609) ring influences their individual reactivity through electronic effects, such as resonance and induction.

The aldehyde group (-CHO) is the most reactive site for nucleophilic addition and condensation reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond.

Nucleophilic Addition: The aldehyde can react with a variety of nucleophiles. For instance, organometallic compounds like Grignard reagents or organolithium reagents can add to the carbonyl carbon to form secondary alcohols after protonation. Similarly, the addition of hydrogen cyanide (HCN) yields a cyanohydrin. wikipedia.org

Reduction: The aldehyde group is readily reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative) using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also achieve this transformation. wikipedia.org

Oxidation: this compound can be oxidized to the corresponding carboxylic acid (4-hydroxy-3-methoxy-5-methylbenzoic acid). This is a common reaction for aldehydes, which are susceptible to oxidation, even by atmospheric oxygen. wikipedia.org

Condensation Reactions: The most significant reactions of this aldehyde group involve condensation with nucleophiles, particularly nitrogen-based ones. The reaction with primary amines leads to the formation of imines, commonly known as Schiff bases, through an addition-elimination mechanism. This reaction is fundamental to the synthesis of many derivatives discussed in section 3.2.2. qub.ac.ukrsisinternational.org

Cannizzaro Reaction: Since this compound lacks α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), it can undergo the Cannizzaro reaction when treated with a strong base. wikipedia.org In this disproportionation reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the carboxylate salt. wikipedia.org

The phenolic hydroxyl group (-OH) is weakly acidic and strongly influences the reactivity of the aromatic ring.

Acidity and Salt Formation: The hydroxyl group can be deprotonated by a base to form a phenoxide ion. This anion is a potent nucleophile and plays a role in ether synthesis (alkylation).

Electrophilic Aromatic Substitution: The -OH group is a powerful activating group and directs electrophiles to the ortho and para positions. In this compound, the para position is occupied by the aldehyde. The two ortho positions (C-2 and C-6) are available, but the C-5 position (ortho to the hydroxyl and meta to the aldehyde) is already substituted with a methyl group in the target compound. The remaining open ortho position is a primary site for electrophilic attack. This reactivity is harnessed in the Mannich reaction, where an aminomethyl group is introduced ortho to the hydroxyl group on a related precursor, vanillin (B372448), to synthesize the target compound's framework. mdma.chresearchgate.net

Etherification: The phenolic hydroxyl can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonation to the phenoxide followed by reaction with an alkyl halide.

The methoxy (B1213986) group (-OCH₃) is generally the least reactive of the three functional groups. Its primary transformation is O-demethylation.

O-Demethylation: The cleavage of the aryl-methyl ether bond to yield a hydroxyl group is a common transformation, though it often requires harsh conditions. chem-station.com Reagents such as strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or strong protic acids like hydrobromic acid (HBr), are typically employed. chem-station.comgoogle.com The reaction proceeds via nucleophilic attack on the methyl group. chem-station.com Selective demethylation can be challenging in molecules with multiple methoxy groups or other sensitive functionalities. rsc.org For instance, aluminum chloride has been used for the demethylation of various methoxy-substituted benzaldehydes. google.comrsc.org

Synthesis of Analogues and Derivatives of this compound

The reactivity of the functional groups allows for the synthesis of a wide array of derivatives, with Mannich bases and Schiff bases being two prominent classes.

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, the phenolic ring), formaldehyde (B43269), and a primary or secondary amine. organic-chemistry.orgoarjbp.com This reaction introduces an aminomethyl group onto the molecule. In phenolic aldehydes like the closely related vanillin (4-hydroxy-3-methoxybenzaldehyde), the reaction occurs at the C-5 position, which is ortho to the activating hydroxyl group and meta to the deactivating aldehyde group. mdma.chresearchgate.net

One reported synthesis of this compound utilizes the Mannich reaction as a key step on vanillin to first introduce a dimethylaminomethyl group, which is later converted to the target methyl group. mdma.ch The initial step, forming the Mannich base, proceeds in high yield by refluxing vanillin with formaldehyde and dimethylamine (B145610) in ethanol (B145695). mdma.ch This demonstrates the facile preparation of aminomethylbenzaldehyde derivatives from this class of compounds.

Table 1: Examples of Amines Used in Mannich Reactions with Phenolic Aldehydes

| Amine Used | Resulting Mannich Base Substituent | Reference |

| Dimethylamine | -CH₂N(CH₃)₂ | mdma.ch |

| Piperidine | -CH₂N(C₅H₁₀) | psu.edu |

| Morpholine | -CH₂N(C₄H₈O) | oarjbp.com |

| Primary Amines | -CH₂NHR | organic-chemistry.org |

This table is interactive. Click on the headers to sort.

Schiff bases (or imines) are formed through the condensation of the aldehyde group with a primary amine. rsisinternational.org This reaction is a cornerstone in the derivatization of aromatic aldehydes like vanillin and its analogues. qub.ac.ukorientjchem.org The synthesis typically involves mixing the aldehyde and the amine in a solvent such as ethanol and refluxing the mixture, sometimes with a catalytic amount of acid or base. qub.ac.ukjocpr.com The formation of the C=N double bond is confirmed by the disappearance of the aldehyde C=O stretching band and the appearance of the imine C=N band in IR spectra. qub.ac.uk

A wide variety of amines can be used, leading to a diverse library of Schiff base derivatives with applications in coordination chemistry and medicinal research. rsisinternational.orgorientjchem.orgrsc.org

Table 2: Examples of Schiff Bases Derived from 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) and Related Aldehydes

| Amine Reactant | Resulting Schiff Base (Derivative of) | Reference |

| Various Aromatic Amines | 4-((Arylimino)methyl)-2-methoxyphenol | qub.ac.uk |

| Ampicillin | Ampicillin-Vanillin Schiff Base | orientjchem.org |

| Glycine | 2-(((4-hydroxy-3-methoxyphenyl)methylene)amino)acetic acid | rsisinternational.org |

| Haloanilines | 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol (from Nitrovanillin) | jocpr.com |

| Aroyl Hydrazides | N'-((4-hydroxy-3-methoxyphenyl)methylene)aroylhydrazide | rsc.org |

This table is interactive. Click on the headers to sort.

Synthesis of Other Substituted Aromatic Aldehydes

The aldehyde functional group in this compound is a primary site for derivatization, allowing for its conversion into other substituted aromatic compounds. A common derivatization method is the formation of Schiff bases through condensation reactions with primary amines. This reaction creates a new class of compounds with an imine or azomethine (-C=N-) group.

For instance, the reaction of the closely related p-vanillin with various amines in ethanol has been shown to produce a wide array of Schiff base derivatives in high yields. researchgate.net This process typically involves heating the aldehyde and the respective amine under reflux. researchgate.net The resulting Schiff bases are valuable as intermediates in organic synthesis and as ligands in coordination chemistry. researchgate.net Given the identical aldehyde functionality, this compound is expected to undergo similar condensation reactions.

However, certain reactions applicable to vanillin are not directly transferable. For example, the Mannich reaction, an aminoalkylation that introduces an aminomethyl group onto the aromatic ring, typically occurs at the C-5 position of vanillin, which is activated by the hydroxyl group. asianpubs.orgresearchgate.net In this compound, this position is already substituted with a methyl group, thus precluding direct aminoalkylation at this site. Derivatization must therefore target the aldehyde, the hydroxyl group, or the aromatic ring at its remaining unsubstituted position.

Formation of Organometallic Complexes with this compound Derived Ligands

The derivatives of this compound, particularly Schiff bases, are excellent ligands for the formation of organometallic complexes. The imine nitrogen and the phenolic oxygen of these ligands can act as donor atoms, chelating with various transition metal ions to form stable complexes. researchgate.net

Schiff base ligands derived from substituted aldehydes are known to coordinate with metal ions such as Co(II), Cu(II), and Zn(II). researchgate.net The synthesis of these complexes generally involves reacting the Schiff base ligand with a suitable metal salt in a solvent like ethanol. The resulting metal complexes often exhibit distinct geometries and coordination numbers depending on the metal ion and the stoichiometry of the reaction. researchgate.net For example, studies on ligands derived from similar salicylaldehydes have shown the formation of 1:2 (metal:ligand) stoichiometric complexes. researchgate.net These organometallic compounds are of significant interest due to their potential applications in catalysis and materials science.

Mechanistic Studies of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. Key areas of study include its electrochemical oxidation and thermal decomposition.

Anodic Oxidation Mechanisms and Reaction Pathways

The anodic oxidation of phenolic compounds like this compound involves the transfer of electrons from the molecule to an anode, generating reactive intermediates that can undergo further reactions. Studies on the closely related isomer, 2-hydroxy-3-methoxy-5-methylbenzaldehyde (B2420527), provide insight into the potential pathways. rsc.org

The electrochemical oxidation of this class of phenols in the presence of a nucleophile like pyridine (B92270) can proceed via two primary routes rsc.org:

Phenoxonium Ion Route: This pathway involves a two-electron oxidation of the phenol (B47542) to form a phenoxonium ion. The highly electrophilic cation is then attacked by the nucleophile (pyridine), leading to substitution on the aromatic ring. rsc.org

Quinone Methide Route: This pathway involves an initial one-electron oxidation to a phenoxyl radical, followed by deprotonation of the benzylic methyl group to form a quinone methide intermediate. This intermediate can then undergo a nucleophilic attack on the side-chain methyl group. rsc.org

Controlled potential electrolysis experiments on 2-hydroxy-3-methoxy-5-methylbenzaldehyde have shown that ring pyridination occurs via the phenoxonium ion route, while side-chain pyridination proceeds through the quinone methide intermediate. rsc.org The specific pathway taken by this compound would similarly depend on the reaction conditions, such as the electrode potential and the nature of the nucleophile present. psu.edu

Pyrolysis Pathways and Decomposition Kinetics (e.g., Vanillin-derived pathways)

The thermal decomposition (pyrolysis) of this compound is of interest for understanding biomass conversion processes, as it is structurally related to lignin-derived compounds. Detailed mechanistic and kinetic studies on vanillin serve as an excellent model for its thermal behavior. frontiersin.org

Fast pyrolysis of vanillin, conducted at temperatures between 500°C and 650°C, shows that the primary decomposition reaction involves the homolytic cleavage of the various bonds. frontiersin.org Based on bond dissociation energies (BDEs), the initial and most favorable cleavage occurs at the O–CH₃ bond of the methoxy group. frontiersin.org

Key reaction pathways identified in the pyrolysis of vanillin include frontiersin.org:

Guaiacol Formation: This proceeds through the removal of the formyl group (-CHO), often initiated by reaction with hydrogen radicals. The generation of a 4-hydroxy methoxybenzyl radical is a vital intermediate in this pathway. frontiersin.org

4-Hydroxybenzaldehyde (B117250) Formation: This occurs via a demethylation reaction, where the methoxy group is removed. frontiersin.org

Catechol Formation: This can be formed from the further reaction of intermediates like 3,4-dihydroxybenzaldehyde (B13553). frontiersin.org

The product distribution is highly dependent on the temperature. As the temperature increases, the conversion of the parent compound increases significantly. The major phenolic products from vanillin pyrolysis are guaiacol, 5-formylsalicyaldehyde, and 4-hydroxybenzaldehyde. frontiersin.org

| Product | Yield (wt%) | Formation Pathway Summary |

|---|---|---|

| Guaiacol | ~40% | Removal of the formyl group from the aromatic ring. |

| 5-Formylsalicyaldehyde | ~25% | Involves the formation of a 4-hydroxy-3-(λ³-methoxyl) benzaldehyde (B42025) radical intermediate. |

| 4-Hydroxybenzaldehyde | ~15% | Results from the demethylation of the methoxy group. |

| Catechol | Varies | Formed from secondary reactions of other primary products. |

A detailed kinetic model developed for vanillin pyrolysis involves numerous elementary reactions, providing a framework to predict the time evolution of the reactant and major products during thermal decomposition. frontiersin.org

Spectroscopic and Advanced Structural Elucidation of 4 Hydroxy 3 Methoxy 5 Methylbenzaldehyde

Application of Advanced Spectroscopic Characterization Methods

Spectroscopic methods are crucial for determining the molecular structure, bonding, and electronic properties of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁷O Techniques and Chemical Shift Analysis

NMR spectroscopy is the cornerstone of molecular structure determination in solution. ¹H NMR would identify the number and environment of protons, while ¹³C NMR would provide information about the carbon skeleton.

¹H NMR: Expected signals would correspond to the aldehydic proton, two aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. The precise chemical shifts and coupling constants would confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR: Expected signals would include those for the carbonyl carbon of the aldehyde, the aromatic carbons (both substituted and unsubstituted), the methoxy carbon, and the methyl carbon.

¹⁷O NMR: This technique is less common but would provide direct insight into the electronic environment of the oxygen atoms in the hydroxyl, methoxy, and carbonyl groups.

Despite the fundamental importance of this technique, specific experimental ¹H and ¹³C NMR data sets with assigned chemical shifts for 4-Hydroxy-3-methoxy-5-methylbenzaldehyde are not available in peer-reviewed literature. Data for ¹⁷O NMR is also unavailable.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption or scattering of infrared radiation.

FT-IR: An experimental spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenol (B47542), C-H stretches (aromatic and aliphatic), a strong C=O stretch for the aldehyde, C=C stretching for the aromatic ring, and C-O stretching for the ether and phenol groups.

FT-Raman: This technique would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

A thorough analysis requires an experimental spectrum with a corresponding data table of vibrational frequencies and their assignments to specific molecular motions. Such a detailed experimental FT-IR or FT-Raman analysis for this compound has not been located in published scientific databases.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to its conjugation and chromophores. An absorption spectrum would reveal the wavelengths of maximum absorbance (λmax), which are characteristic of the phenylpropanoid structure. Emission studies (fluorescence or phosphorescence) would further characterize the molecule's excited states.

Currently, there is no available published research detailing the experimental UV-Vis absorption or emission spectra for this compound.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns. While high-resolution mass spectrometry (HRMS) could confirm the molecular formula (C₉H₁₀O₃), a detailed study of its fragmentation pathways upon ionization is necessary for full structural confirmation. This would involve identifying the mass-to-charge ratio (m/z) of the parent ion and its characteristic daughter ions.

A complete mass spectrum and a detailed fragmentation analysis for this compound are not present in the surveyed literature.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding. This analysis would confirm the planarity of the benzene ring and the conformation of the substituent groups. Although the compound is mentioned in patents that utilize X-ray crystallography for studying protein-ligand complexes, the crystal structure of the isolated this compound molecule itself is not available. google.comgoogle.com

Comprehensive Interpretation of Spectroscopic Data for Conformational and Bonding Analysis

A comprehensive interpretation requires the integration of data from all the aforementioned techniques. For instance, NMR data would define the connectivity in solution, vibrational spectroscopy would confirm functional groups, and X-ray crystallography would reveal the solid-state conformation. Theoretical calculations could then be used to correlate the experimental findings and provide deeper insight into the molecule's electronic structure and conformational preferences.

Without the foundational experimental data from NMR, FT-IR/Raman, MS, and X-ray crystallography, a comprehensive and scientifically rigorous interpretation of the conformational and bonding properties of this compound cannot be performed.

Computational and Theoretical Chemistry Studies of 4 Hydroxy 3 Methoxy 5 Methylbenzaldehyde

Mechanistic Insights from Computational Modeling

Kinetic Modeling and Rate Constant DeterminationBuilding on the prediction of reaction pathways, kinetic modeling uses theoretical data to estimate reaction rates and determine rate constants. This allows for a quantitative prediction of how fast a reaction will occur under different conditions.

Despite the utility of these computational approaches, specific studies applying them to predict reaction pathways or determine kinetic parameters for reactions involving 4-Hydroxy-3-methoxy-5-methylbenzaldehyde are not documented in the surveyed scientific literature.

No Specific Computational or Theoretical Studies Found for this compound

A comprehensive search for dedicated computational and theoretical chemistry studies on this compound has yielded no specific research literature that directly addresses the requested topics of intermolecular interactions (including C-H···O hydrogen bonding and π-π stacking) or the theoretical exploration of its nonlinear optical (NLO) properties.

While computational studies are common for many organic molecules, it appears that this compound has not been the specific subject of published theoretical investigations concerning its supramolecular assemblies or material properties as outlined.

General searches and those targeting specific keywords such as "hydrogen bonding," "π-π stacking," and "nonlinear optical properties" in conjunction with the compound's name did not return any scholarly articles or datasets that would allow for a detailed and scientifically accurate analysis of the requested topics.

Research is available for related compounds, such as vanillin (B372448) (an isomer) and other substituted benzaldehydes. For instance, studies on various benzaldehyde (B42025) derivatives have explored their crystal structures, intermolecular forces, and NLO properties through methods like Density Functional Theory (DFT). rsc.orgrsc.org These studies confirm that weak intermolecular interactions like C–H···O hydrogen bonds and π–π stacking are crucial in forming the supramolecular structures of such compounds. rsc.orgrsc.org Similarly, theoretical investigations into the NLO properties of other substituted benzaldehydes have been conducted to understand the effects of different electron-donating and withdrawing groups on their hyperpolarizability. mdpi.com

However, due to the strict requirement to focus solely on this compound, the findings from these related but distinct molecules cannot be presented as representative of the subject compound. The subtle differences in molecular structure, including the position and nature of substituents, can significantly alter intermolecular interaction geometries and electronic properties.

Therefore, without specific published research, it is not possible to provide a thorough, informative, and scientifically accurate article on the computational and theoretical chemistry of this compound as requested in the outline.

Future Perspectives and Emerging Research Directions for 4 Hydroxy 3 Methoxy 5 Methylbenzaldehyde

Development of Novel and More Efficient Synthetic Routes

Future research is anticipated to focus on developing more efficient and sustainable synthetic routes to 4-hydroxy-3-methoxy-5-methylbenzaldehyde. While classical methods may exist, innovation in synthetic organic chemistry can lead to pathways with higher yields, milder reaction conditions, and the use of greener solvents and catalysts. Exploring biocatalytic methods, leveraging enzymes to perform specific methylation or formylation steps on precursor molecules, could offer a highly selective and environmentally benign approach. Furthermore, the application of continuous flow chemistry could enable better control over reaction parameters, leading to improved efficiency and scalability of production.

Exploration of New Derivatization Pathways for Advanced Materials and Catalysts

The functional groups of this compound—the hydroxyl, methoxy (B1213986), and aldehyde moieties—offer versatile handles for a wide array of derivatization reactions. Future research will likely delve into creating novel derivatives for advanced materials and catalysis.

For advanced materials , derivatization could lead to the development of:

Polymers and Resins: The aldehyde and hydroxyl groups can be utilized in condensation polymerization reactions to create novel phenolic resins with potentially enhanced thermal stability or specific mechanical properties conferred by the additional methyl group.

Liquid Crystals: Modification of the molecular structure could lead to derivatives with liquid crystalline properties, finding applications in displays and sensors.

Functional Dyes: The aromatic ring is a suitable scaffold for creating azo dyes or other chromophoric systems. For instance, the synthesis of (E)-4-hydroxy-3-methoxy-5-((3-nitrophenyl)diazenyl)benzaldehyde highlights a pathway to new dye molecules with potential applications as pH-responsive optical switches.

In catalysis , derivatives of 5-methylvanillin could be explored as:

Schiff Base Ligands: The aldehyde can readily react with amines to form Schiff bases. These can act as ligands for various metal ions, creating catalysts for a range of organic transformations. The electronic and steric influence of the ring substituents will be a key area of investigation for tuning catalytic activity and selectivity.

Organocatalysts: The inherent functionality of the molecule could be harnessed to design purely organic catalysts for specific reactions.

Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring

To optimize synthetic and derivatization processes, the application of advanced in-situ characterization techniques is a promising future direction. Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and Process NMR (Nuclear Magnetic Resonance) can provide real-time data on reaction kinetics, the formation of intermediates, and the consumption of reactants. This level of monitoring allows for precise control over reaction conditions, leading to improved yields and a better understanding of the underlying reaction mechanisms. For example, monitoring the formation of a Schiff base derivative in real-time could help in optimizing catalyst loading and reaction time.

Deeper Computational Mechanistic Understanding of Complex Reactions

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for gaining a deeper mechanistic understanding of reactions involving this compound. Future research will likely employ DFT to:

Elucidate Reaction Pathways: Model the transition states and intermediates of synthetic and derivatization reactions to understand the energetics and feasibility of different pathways.

Predict Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra), which can aid in the characterization of new derivatives.

Understand Electronic Structure: Calculations of molecular orbitals (HOMO-LUMO) and molecular electrostatic potential can provide insights into the reactivity of the molecule and its derivatives, guiding the design of new materials and catalysts. Theoretical studies on related benzaldehydes have already demonstrated the utility of this approach in understanding their electronic properties and reactivity.

Emerging Applications in Interdisciplinary Chemical Research Fields

The unique substitution pattern of this compound opens doors to emerging applications in various interdisciplinary fields:

Medicinal Chemistry: As a derivative of vanillin (B372448), which exhibits a range of biological activities, 5-methylvanillin and its derivatives are promising candidates for screening as antimicrobial, antioxidant, or anticancer agents. The additional methyl group could influence lipophilicity and interaction with biological targets.

Supramolecular Chemistry: The molecule can be used as a building block for constructing complex supramolecular architectures through hydrogen bonding and other non-covalent interactions. These assemblies could have applications in areas such as molecular recognition and encapsulation.

Corrosion Inhibition: Vanillin has been investigated as a corrosion inhibitor. Future studies could explore the efficacy of 5-methylvanillin and its derivatives in this application, potentially offering enhanced performance due to differences in electronic properties and surface adsorption characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.